Product packaging for Methyl 2-amino-4-chloro-5-fluorobenzoate(Cat. No.:CAS No. 104901-79-3)

Methyl 2-amino-4-chloro-5-fluorobenzoate

Cat. No.: B172270
CAS No.: 104901-79-3
M. Wt: 203.6 g/mol
InChI Key: GLUDXCLLUWRJRA-UHFFFAOYSA-N
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Description

Significance in Contemporary Organic Synthesis and Medicinal Chemistry

The strategic placement of reactive sites on the aromatic ring makes Methyl 2-amino-4-chloro-5-fluorobenzoate a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The amino group can readily undergo diazotization, offering a gateway to a wide array of other functionalities. google.com Furthermore, the presence of both chloro and fluoro substituents allows for selective modifications through various cross-coupling reactions, a cornerstone of modern organic synthesis.

In the field of medicinal chemistry, this compound serves as a crucial intermediate in the development of new therapeutic agents. Substituted aminobenzoic acids and their derivatives are known to be key components in the synthesis of various pharmaceuticals. For instance, related fluorinated aminobenzoate derivatives have been utilized in the synthesis of potent enzyme inhibitors, such as B-Raf inhibitors, which are a class of drugs used in cancer therapy. The specific substitution pattern of this compound can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

Research Context and Scope of Inquiry

Current research involving this compound and structurally similar compounds is largely focused on its application as a scaffold for generating libraries of novel compounds for drug discovery. The amino group, for instance, is a common starting point for the construction of fused heterocyclic systems like quinazolinones. nih.govresearchgate.net These structures are of significant interest due to their wide range of biological activities.

The synthesis of this key intermediate can be conceptually approached through methods analogous to those used for related compounds. For example, the synthesis of a positional isomer, methyl 5-amino-2-chloro-4-fluorobenzoate, is achieved through the reduction of the corresponding nitro compound, which is in turn prepared by the esterification of the carboxylic acid. A plausible synthetic route for this compound would likely involve similar transformations, starting from a suitably substituted nitrobenzoic acid.

Interactive Table 2: Spectroscopic Data (Predicted/Analogous)

Spectroscopy Expected Features
¹H NMR Aromatic protons in the range of 7-8 ppm, a singlet for the methyl ester protons around 3.8-3.9 ppm, and a broad singlet for the amine protons.
¹³C NMR Resonances for the aromatic carbons, the carbonyl carbon of the ester, and the methyl carbon. The positions of the aromatic carbons would be influenced by the electron-donating amine and electron-withdrawing halogen substituents.
Infrared (IR) Characteristic absorption bands for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), and C-F and C-Cl stretching vibrations in the fingerprint region.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound (203.60 g/mol ), along with characteristic fragmentation patterns.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClFNO2 B172270 Methyl 2-amino-4-chloro-5-fluorobenzoate CAS No. 104901-79-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-amino-4-chloro-5-fluorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)4-2-6(10)5(9)3-7(4)11/h2-3H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLUDXCLLUWRJRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80546895
Record name Methyl 2-amino-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104901-79-3
Record name Methyl 2-amino-4-chloro-5-fluorobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80546895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Optimization

Established Synthetic Pathways for Methyl 2-amino-4-chloro-5-fluorobenzoate

The traditional synthesis of this compound is a well-documented process that begins with the appropriate precursor, 2-amino-4-chloro-5-fluorobenzoic acid. This pathway is characterized by its reliance on classical esterification techniques and a sequential approach to building the final molecule.

The final step in the primary synthesis of this compound is the esterification of 2-amino-4-chloro-5-fluorobenzoic acid. This reaction is typically carried out in methanol (B129727), which serves as both the solvent and the reactant. A common catalytic system for this transformation is a solution of hydrogen chloride in methanol. The reaction mixture is heated under reflux for an extended period, often around 10 hours, to drive the equilibrium towards the formation of the methyl ester. Following the reaction, a neutralization step with an aqueous base, such as sodium carbonate, is employed to quench the acidic catalyst and facilitate the precipitation of the product. The solid ester is then isolated by filtration, washed with water, and dried.

Reaction Reactants Catalyst/Solvent Conditions Outcome
Esterification2-amino-4-chloro-5-fluorobenzoic acid, MethanolHydrogen chloride in MethanolReflux, 10 hoursThis compound

This interactive table summarizes the key parameters of the esterification reaction.

A variety of structurally related aminobenzoic acids and their derivatives serve as precursors in different synthetic routes. For instance, 2-amino-3-fluorobenzoic acid is an important intermediate for various heterocyclic compounds. Similarly, 4-amino-2-fluorobenzoic acid is another commercially available precursor. bldpharm.com The synthesis of related compounds, such as 2-amino-3-methyl-5-chlorobenzoic acid, often starts from m-toluic acid, which undergoes nitration, hydrogenation, and chlorination. google.com

The synthesis of a related bromo-analogue, methyl 4-bromo-2-cyano-5-fluorobenzoate, utilizes methyl 2-amino-4-bromo-5-fluorobenzoate as a key precursor. google.com This highlights the modular nature of these synthetic sequences, where different halogen and functional group substitutions can be achieved by selecting the appropriate starting materials.

Precursor Compound CAS Number Application
2-amino-4-chloro-5-fluorobenzoic acid108288-16-0Direct precursor to the target ester. sigmaaldrich.com
2-amino-5-chloro-4-fluoro-benzoic acid351367-77-6Isomeric precursor. chemicalbook.com
5-amino-2-chloro-4-fluorobenzoic acid172404-33-0Isomeric precursor used in herbicide synthesis. chemicalbook.coma2bchem.com
2-amino-3-fluorobenzoic acidNot specifiedPrecursor for various indole (B1671886) derivatives. orgsyn.org
4-amino-2-fluorobenzoic acid446-31-1Commercially available precursor. bldpharm.com
m-toluic acidNot specifiedStarting material for 2-amino-3-methyl-5-chlorobenzoic acid. google.com
Methyl 2-amino-4-bromo-5-fluorobenzoateNot specifiedPrecursor for methyl 4-bromo-2-cyano-5-fluorobenzoate. google.com

This interactive table details various precursor compounds and their roles in synthesis.

The synthesis of this compound and its analogues often involves a multi-step reaction design where the isolation of key intermediates is crucial for ensuring the purity of the final product. A prime example is the synthesis of methyl 4-bromo-2-cyano-5-fluorobenzoate from methyl 2-amino-4-bromo-5-fluorobenzoate. google.com

In this process, the first step is a Sandmeyer-type reaction where the amino group of methyl 2-amino-4-bromo-5-fluorobenzoate is converted to an iodo group. google.com This is achieved by treating the starting material with sodium nitrite (B80452) and an iodide source, such as potassium iodide or sodium iodide, in the presence of an acid like sulfuric acid. google.com The resulting intermediate, methyl 4-bromo-5-fluoro-2-iodobenzoate, is then isolated. google.com

The second step involves a cyanation reaction where the isolated iodo-intermediate is reacted with a cyanide source in an organic solvent like N-methylpyrrolidone or N,N-dimethylformamide. google.com This reaction is conducted under a nitrogen atmosphere at elevated temperatures to yield the final product, methyl 4-bromo-2-cyano-5-fluorobenzoate. google.com The isolation of the intermediate is a critical control point that allows for purification and characterization before proceeding to the next step, thereby minimizing the formation of impurities in the final product. google.com

Novel Synthetic Approaches and Methodological Advancements

While established methods provide reliable routes to this compound, ongoing research focuses on developing more efficient and sustainable synthetic strategies. These novel approaches aim to improve regioselectivity and incorporate the principles of green chemistry.

Regioselectivity, the control of the position of chemical bond formation, is a key challenge in the synthesis of polysubstituted aromatic compounds. Novel synthetic methods are being developed to achieve precise functionalization, thereby avoiding the need for protecting groups and reducing the number of synthetic steps.

One such strategy involves the regioselective synthesis of related heterocyclic compounds, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. beilstein-journals.org This method relies on the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride to produce regioisomeric 1,2-oxazoles. beilstein-journals.org While not directly applied to the synthesis of this compound, this approach demonstrates the potential for developing highly selective methods for functionalizing complex aromatic systems. The principles of regiocontrol demonstrated in this synthesis could potentially be adapted to the synthesis of substituted aminobenzoates, offering a more efficient route to the target molecule.

The chemical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. These principles focus on waste prevention, the use of safer solvents and reagents, and the development of more energy-efficient processes. carlroth.com

In the context of this compound synthesis, several green chemistry principles can be applied. For instance, the use of catalytic systems, as seen in the esterification step, is preferable to stoichiometric reagents as it reduces waste. carlroth.com Furthermore, exploring alternative, safer solvents to replace traditional, more hazardous ones is an active area of research. carlroth.com The development of shorter synthetic routes, which inherently generate less waste, is another key aspect of green chemistry that could be applied to the synthesis of this compound. carlroth.com While specific green chemistry applications for the synthesis of this compound are not extensively documented in the provided search results, the overarching principles of green chemistry provide a clear framework for future process optimization. carlroth.com

Reaction Mechanism Elucidation in Synthetic Transformations

The conversion of 2-amino-4-chloro-5-fluorobenzoic acid to this compound is a multi-step process. A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and maximizing yield and purity.

Nucleophilic Acyl Substitution Mechanisms

The synthesis of this compound from 2-amino-4-chloro-5-fluorobenzoic acid and methanol proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism, commonly known as the Fischer esterification. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com The reaction is typically carried out under reflux conditions with an acid catalyst, such as sulfuric acid or hydrochloric acid, to facilitate the protonation of the carboxylic acid. numberanalytics.com

The accepted mechanism involves the following key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon. This activation step makes the carbonyl group more susceptible to nucleophilic attack. numberanalytics.comnrochemistry.com

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. organic-chemistry.orgmdpi.com

Proton Transfer: A proton is transferred from the oxonium ion (formed from the attacking methanol) to one of the hydroxyl groups of the tetrahedral intermediate. This proton transfer is a rapid and reversible process.

Elimination of Water: The protonated hydroxyl group is now a good leaving group (water). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water.

Deprotonation: The resulting protonated ester is then deprotonated, typically by a molecule of methanol or the conjugate base of the acid catalyst, to yield the final product, this compound, and regenerate the acid catalyst. masterorganicchemistry.comnumberanalytics.com

Table 1: Key Steps in the Fischer Esterification of 2-amino-4-chloro-5-fluorobenzoic acid

StepDescriptionKey Intermediates
1Protonation of the carbonyl oxygenProtonated carboxylic acid
2Nucleophilic attack by methanolTetrahedral intermediate
3Proton transferProtonated tetrahedral intermediate
4Elimination of waterProtonated ester
5DeprotonationThis compound

The electronic properties of the substituents on the benzene (B151609) ring of 2-amino-4-chloro-5-fluorobenzoic acid influence the reaction rate. The chlorine and fluorine atoms are electron-withdrawing groups, which can increase the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack. Conversely, the amino group is an electron-donating group, which might slightly deactivate the ring towards this reaction. However, under the acidic conditions of Fischer esterification, the amino group will be protonated to form an ammonium (B1175870) salt, which acts as a deactivating, electron-withdrawing group.

Role of Radical Scavengers in Reaction Optimization

In the context of the Fischer esterification for the synthesis of this compound, the involvement of radical pathways is not a commonly reported phenomenon. The reaction proceeds through a well-defined ionic, nucleophilic acyl substitution mechanism as described above. masterorganicchemistry.comorganic-chemistry.orgnumberanalytics.com

Radical scavengers are chemical species that can trap or react with free radicals, thereby terminating or inhibiting radical chain reactions. youtube.com They are typically employed in processes where unwanted radical-initiated side reactions, such as polymerization, are a concern.

While some esterification reactions conducted under specific conditions, such as photochemical activation, can involve radical intermediates, the standard acid-catalyzed Fischer esterification of aromatic carboxylic acids is not known to proceed via a radical mechanism. nih.gov Searches of the scientific literature did not yield any evidence to suggest that the formation of this compound through this method is prone to radical-induced side reactions that would necessitate the use of radical scavengers for optimization. Therefore, the addition of radical scavengers is not considered a standard or necessary practice for optimizing the yield or purity of this particular transformation. The primary methods for optimization remain the control of reactant concentrations, temperature, and the efficient removal of water to shift the reaction equilibrium. masterorganicchemistry.comorganic-chemistry.org

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), to provide detailed information about the molecular structure. The chemical environment of each nucleus influences its resonance frequency, resulting in a characteristic spectrum.

In ¹H NMR spectroscopy of Methyl 2-amino-4-chloro-5-fluorobenzoate, distinct signals are expected for the aromatic protons, the amine (NH₂) protons, and the methyl ester (OCH₃) protons. The exact chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Aromatic Protons : The molecule has two protons on the aromatic ring. The proton at C-3 is ortho to the amino group and meta to the chloro group. The proton at C-6 is ortho to the ester group and meta to the fluorine atom. These differing environments would lead to two distinct signals in the aromatic region (typically 6.5-8.0 ppm). The electron-donating amino group tends to shield adjacent protons (shifting them upfield), while the electron-withdrawing chloro, fluoro, and methyl ester groups will deshield them (shifting them downfield). Furthermore, spin-spin coupling between the fluorine atom and the adjacent protons (³JH-F and ⁴JH-F) would result in doublet or doublet of doublets splitting patterns.

Amine Protons : The two protons of the primary amine group (-NH₂) typically appear as a broad singlet. Its chemical shift can vary, often appearing between 3.5 and 5.0 ppm, and is dependent on solvent and concentration.

Methyl Protons : The three protons of the methyl ester group (-OCH₃) are chemically equivalent and are expected to produce a sharp singlet. Due to the deshielding effect of the adjacent oxygen atom, this signal typically appears in the range of 3.7-3.9 ppm. rsc.org

Interactive Table: Predicted ¹H NMR Data
Proton GroupPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegrationNotes
H-3~6.5 - 7.0Doublet of doublets1HInfluenced by NH₂, Cl, and F substituents.
H-6~7.5 - 7.8Doublet of doublets1HInfluenced by COOCH₃, Cl, and F substituents.
-NH₂~3.5 - 5.0Broad Singlet2HShift is variable and depends on solvent.
-OCH₃~3.7 - 3.9Singlet3HCharacteristic sharp signal for a methyl ester.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms.

Carbonyl Carbon : The carbon of the ester carbonyl group (C=O) is significantly deshielded and is expected to appear at the downfield end of the spectrum, typically in the 165-175 ppm range. rsc.org

Aromatic Carbons : The six carbons of the benzene ring will have distinct chemical shifts due to the different substituents attached.

The carbons directly bonded to electronegative atoms (C-2 bonded to NH₂, C-4 to Cl, C-5 to F) will have their chemical shifts significantly altered. The C-F bond, in particular, results in a large downfield shift and a strong one-bond coupling (¹JC-F).

The carbon attached to the ester group (C-1) and the remaining carbon (C-3, C-6) will also have unique resonances.

Methyl Carbon : The carbon of the methyl ester group (-OCH₃) is shielded compared to the aromatic carbons and typically appears in the 50-60 ppm region. rsc.org

Interactive Table: Predicted ¹³C NMR Data
Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O165 - 175Ester carbonyl carbon, most downfield.
C-5150 - 160Attached to Fluorine, shows C-F coupling.
C-2145 - 155Attached to Amino group.
C-4120 - 130Attached to Chlorine.
C-1115 - 125Attached to COOCH₃ group.
C-6110 - 120Aromatic CH.
C-3100 - 110Aromatic CH.
-OCH₃50 - 60Methyl ester carbon.

Fluorine-19 NMR is a highly sensitive technique for analyzing fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to detect. wikipedia.org The chemical shift range for ¹⁹F NMR is very wide (over 800 ppm), providing excellent signal dispersion. wikipedia.org

For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum. The chemical shift of the fluorine atom is highly sensitive to the electronic effects of the other substituents on the aromatic ring. rsc.orgacs.org In substituted fluorobenzenes, the chemical shift can provide insights into the electron-donating or electron-withdrawing nature of the surrounding groups. The signal would likely be split into a multiplet due to coupling with the nearby aromatic protons (H-3 and H-6).

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, measures the vibrational frequencies of bonds within a molecule. These frequencies are characteristic of specific functional groups and can be used for structural identification.

The FT-IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its functional groups. Studies on similar molecules, such as 2-amino-5-fluorobenzoic acid and 5-amino-2-chlorobenzoic acid, provide a basis for assigning these vibrations. nih.govresearchgate.net

N-H Stretching : The amino group (NH₂) typically shows two bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations.

C-H Stretching : Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will appear just below 3000 cm⁻¹.

C=O Stretching : A strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch is one of the most prominent features, expected in the range of 1680-1730 cm⁻¹. researchgate.net

C=C Stretching : Aromatic ring C=C stretching vibrations typically appear as multiple bands in the 1450-1600 cm⁻¹ region.

C-O Stretching : The C-O stretching of the ester group will likely produce a strong band between 1100 and 1300 cm⁻¹.

C-F and C-Cl Stretching : The carbon-halogen bonds will also have characteristic stretching vibrations. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Cl stretch appears at lower frequencies, usually between 600 and 800 cm⁻¹.

Interactive Table: Predicted FT-IR Vibrational Frequencies
Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Asymmetric & Symmetric Stretch3300 - 3500Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Medium-Weak
C=O Ester Stretch1680 - 1730Strong, Sharp
Aromatic C=C Stretch1450 - 1600Medium-Strong
C-F Stretch1000 - 1400Strong
C-O Ester Stretch1100 - 1300Strong
C-Cl Stretch600 - 800Medium

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar or symmetric bonds often produce strong Raman signals. ias.ac.in For this compound, the FT-Raman spectrum would be particularly useful for observing the aromatic ring vibrations.

Aromatic Ring Vibrations : The symmetric "ring breathing" vibration of the substituted benzene ring, often weak in the IR spectrum, typically gives a strong, sharp band in the Raman spectrum around 1000 cm⁻¹. Other C=C stretching modes in the 1550-1620 cm⁻¹ region are also prominent.

C-Cl and C-F Vibrations : The carbon-halogen bonds will also be Raman active.

C=O Stretching : The carbonyl stretch, while strong in the IR, is often weaker in the Raman spectrum.

Analysis of related compounds like 4-butyl benzoic acid and 2-amino 5-bromobenzoic acid confirms that a combined FT-IR and FT-Raman approach provides a comprehensive vibrational analysis of substituted benzoic acid derivatives. nih.govijtsrd.com

Mass Spectrometry and High-Resolution Mass Spectrometry for Structural Confirmation

Mass spectrometry is a fundamental analytical technique used to determine the mass-to-charge ratio (m/z) of ions, which allows for the confirmation of a compound's molecular weight and elemental composition. msu.eduwikipedia.org In a typical analysis of a compound like this compound, the molecule would be ionized, and the resulting molecular ion peak would be detected. nih.govneu.edu.tr

High-resolution mass spectrometry (HRMS) would provide the precision necessary to confirm the exact molecular formula, C₈H₇ClFNO₂. The presence of chlorine would be identifiable by a characteristic M+2 isotopic peak, where the ratio of the molecular ion peak (containing ³⁵Cl) to the M+2 peak (containing ³⁷Cl) would be approximately 3:1. neu.edu.tr Further fragmentation patterns observed in the mass spectrum would offer additional insights into the compound's structure. msu.edu

X-ray Crystallography and Supramolecular Architecture Analysis

Crystal Structure Determination

To determine the crystal structure, a suitable single crystal of the compound would be grown and analyzed using an X-ray diffractometer. rcsb.orgrcsb.org The resulting diffraction data would be used to solve and refine the structure, yielding precise atomic coordinates. This would reveal the planarity of the benzene ring and the orientation of the amino, chloro, fluoro, and methyl ester substituents. For example, in the related compound 2-amino-4-chlorobenzoic acid, the molecule was found to be nearly planar. nih.gov

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters (Note: This table is illustrative and not based on experimental data for this compound)

Parameter Value
Empirical formula C₈H₇ClFNO₂
Formula weight 203.60
Crystal system To be determined
Space group To be determined
a (Å) To be determined
b (Å) To be determined
c (Å) To be determined
α (°) To be determined
β (°) To be determined
γ (°) To be determined
Volume (ų) To be determined

Hydrogen Bonding Networks and Intermolecular Interactions

The amino group and the carbonyl oxygen of the ester group in this compound are capable of participating in hydrogen bonds. X-ray diffraction analysis would elucidate these interactions. It is common for such molecules to form intermolecular N—H···O hydrogen bonds, which can link molecules into chains, dimers, or more complex three-dimensional networks, thereby stabilizing the crystal packing. nih.gov Studies on similar structures, such as 2-amino-5-methylpyridinium 4-chlorobenzoate, have shown the formation of extensive hydrogen-bonded networks. nih.gov

Formation of Centrosymmetric Dimers

Molecules containing carboxylic acid or related functional groups often form centrosymmetric dimers in the solid state through pairs of strong hydrogen bonds. In the case of 2-amino-4-chlorobenzoic acid, molecules are linked into centrosymmetric dimers by O—H···O hydrogen bonds. nih.gov While this compound is an ester, it is possible that N—H···O hydrogen bonds could lead to the formation of similar dimeric structures, which would be confirmed by crystallographic analysis.

Aromatic Pi-Pi Stacking Interactions

Aromatic rings in adjacent molecules can interact through π-π stacking, which is another important non-covalent interaction that contributes to the stability of the crystal structure. nih.gov The analysis of the crystal packing would reveal the presence of any such interactions, characterized by the distance between the centroids of the aromatic rings and their relative orientation. mdpi.com The shape index property, visualized through Hirshfeld surface analysis, is particularly useful for identifying π-π stacking interactions, which appear as adjacent red and blue triangles on the surface map. mdpi.com

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases.

Geometry Optimization and Conformational Analysis

This process involves finding the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state. This provides the most stable three-dimensional structure of the molecule. Conformational analysis would explore different spatial orientations of the molecule's functional groups to identify the most energetically favorable conformers.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and its ability to participate in electronic transitions.

Vibrational Frequency Calculations and Assignments

Theoretical vibrational frequency calculations can predict the infrared (IR) and Raman spectra of a molecule. By assigning calculated vibrational modes to experimentally observed spectral peaks, researchers can confirm the molecular structure and gain insights into the bonding and functional groups present.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and intermolecular interactions. It helps in understanding charge transfer, hyperconjugation, and the nature of chemical bonds within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping illustrates the charge distribution on the surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as understanding intermolecular interactions, such as hydrogen bonding.

Quantum Chemical Parameters and Reactivity Descriptors

Various quantum chemical parameters, such as electronegativity, chemical hardness, and global softness, can be calculated to quantify the reactivity of a molecule. These descriptors help in predicting the molecule's behavior in chemical reactions.

In the absence of specific published research on Methyl 2-amino-4-chloro-5-fluorobenzoate, the detailed data tables and in-depth research findings requested for each of these sections cannot be provided.

Molecular Dynamics Simulations for System Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, offering insights into conformational changes, solvation processes, and binding interactions that are often inaccessible through experimental techniques alone.

In the absence of direct research, this section outlines the theoretical application and potential insights that MD simulations could provide for understanding the interactions of this compound.

Hypothetical Simulation of Protein-Ligand Interactions

MD simulations are exceptionally powerful for elucidating how a small molecule, such as this compound, interacts with a biological target, like an enzyme's active site. For related aminobenzoate derivatives, MD simulations have been used to investigate binding affinity and the role of specific interactions, such as hydrogen bonds and van der Waals contacts, with key amino acid residues. nih.govmdpi.comnih.gov

A hypothetical simulation of this compound bound to a protein target would involve several key steps:

System Setup: The initial 3D coordinates of the compound would be placed into the binding site of the protein, typically obtained from a molecular docking study. This entire complex would then be solvated in a box of explicit water molecules with counter-ions to neutralize the system.

Parameterization: A force field (e.g., AMBER, CHARMM, GROMOS) would be assigned to the protein and solvent. Specific parameters for this compound would need to be generated, a process that often involves quantum mechanical calculations to determine atomic charges and bond parameters. researchgate.net

Simulation: The system would undergo energy minimization to remove steric clashes, followed by a period of heating and equilibration to bring it to a desired temperature and pressure (e.g., 310 K, 1 bar). Finally, a production simulation, typically spanning hundreds of nanoseconds to microseconds, would be run to collect trajectory data.

Analysis and Potential Findings

From the simulation trajectory, a wealth of data can be extracted to describe the stability and dynamics of the interaction. Key analyses would include:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the compound within the binding pocket.

Hydrogen Bond Analysis: To identify the key residues that form stable hydrogen bonds with the amino and ester groups of the molecule.

The following table provides an illustrative example of the kind of data that could be generated from an MD simulation to analyze the interaction energies between this compound and residues in a hypothetical enzyme active site.

Illustrative Example: Calculated Interaction Energies from a Hypothetical MD Simulation
Interacting ResidueResidue Typevan der Waals Energy (kcal/mol)Electrostatic Energy (kcal/mol)Total Interaction Energy (kcal/mol)Key Ligand Group Involved
ARG 125Basic, Charged-2.1-5.8-7.9Ester Carbonyl
GLU 206Acidic, Charged-1.8-4.5-6.3Amino Group
TYR 547Aromatic, Polar-4.2-1.5-5.7Benzene (B151609) Ring
PHE 357Aromatic, Nonpolar-5.1-0.4-5.5Benzene Ring (Halogens)

Note: The data presented in this table is purely illustrative and intended to demonstrate the type of output generated from MD simulations. It is based on interactions observed for analogous compounds in published research and does not represent actual experimental or calculated results for this compound. nih.gov

Such simulations could reveal, for example, that the chloro and fluoro substituents contribute significantly to binding through halogen bonding or van der Waals interactions with hydrophobic residues, providing a rationale for the compound's specificity and affinity that could guide future molecular design.

Chemical Reactivity and Derivatization

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The benzene (B151609) ring of Methyl 2-amino-4-chloro-5-fluorobenzoate is substituted with both activating (amino) and deactivating (chloro, fluoro, and methyl carboxylate) groups. The powerful activating and ortho-, para-directing effect of the amino group would typically dominate in electrophilic aromatic substitution reactions. libretexts.org However, the positions ortho and para to the amino group are already substituted. The position ortho to the amino group (C3) and the position meta to it (C6) are the only available sites for substitution. The combined deactivating effect of the halogens and the ester group makes the ring electron-deficient and generally less susceptible to electrophilic attack compared to aniline. libretexts.org Direct electrophilic substitution, such as nitration or halogenation, may require harsh conditions and could lead to a mixture of products or even degradation of the starting material due to the high reactivity of the amino group. libretexts.org

Conversely, the electron-deficient nature of the aromatic ring, enhanced by the chloro and fluoro substituents, makes it a candidate for nucleophilic aromatic substitution (SNAr). While aryl halides are generally unreactive towards nucleophiles, the presence of electron-withdrawing groups can facilitate this reaction. youtube.com The chlorine and fluorine atoms on the ring could potentially be displaced by strong nucleophiles, with the regioselectivity being influenced by the electronic environment and the nature of the attacking nucleophile.

Functional Group Transformations of Amino, Ester, and Halogen Moieties

The functional groups of this compound can undergo a variety of transformations, providing avenues for further derivatization.

The amino group is a versatile handle for chemical modification. It can be acylated to form amides, which can serve as a protecting group to moderate the high reactivity of the amino group during other transformations. libretexts.org For instance, acetylation of the amino group would allow for more controlled subsequent reactions. The amino group can also be diazotized using reagents like sodium nitrite (B80452) in the presence of a strong acid. The resulting diazonium salt is a highly useful intermediate that can be converted to a wide range of other functional groups. A patent describing the synthesis of a related compound, methyl 4-bromo-2-cyano-5-fluorobenzoate, details the diazotization of methyl 2-amino-4-bromo-5-fluorobenzoate followed by a Sandmeyer-type reaction where the diazonium group is replaced by iodine. google.com This demonstrates a viable pathway for transforming the amino group into other functionalities.

The methyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-amino-4-chloro-5-fluorobenzoic acid. This transformation opens up another set of derivatization possibilities, such as the formation of amides via coupling with amines or the synthesis of other esters.

The halogen moieties , chlorine and fluorine, are generally stable but can participate in certain reactions. As mentioned, they can be targets for nucleophilic aromatic substitution under specific conditions. Additionally, the chlorine atom can be involved in various cross-coupling reactions, as will be discussed in the next section.

A summary of potential functional group transformations is presented in Table 1.

Table 1: Potential Functional Group Transformations of this compound

Functional Group Reagents and Conditions Product Functional Group
Amino (-NH₂) Acetic anhydride, pyridine Amide (-NHCOCH₃)
Amino (-NH₂) NaNO₂, HCl (aq), 0-5 °C Diazonium Salt (-N₂⁺Cl⁻)
Diazonium Salt (-N₂⁺Cl⁻) KI Iodo (-I)
Methyl Ester (-COOCH₃) NaOH (aq), heat; then H₃O⁺ Carboxylic Acid (-COOH)
Chloro (-Cl) / Fluoro (-F) Strong nucleophile, heat Varies (e.g., -OR, -NR₂)

Transition Metal-Catalyzed Cross-Coupling Reactions

The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

A summary of potential cross-coupling reactions is presented in Table 2.

Table 2: Potential Transition Metal-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Catalyst System (Typical) Resulting Bond
Suzuki-Miyaura Arylboronic acid Pd(0) catalyst, base C-C (aryl-aryl)
Sonogashira Terminal alkyne Pd(0) catalyst, Cu(I) co-catalyst, base C-C (aryl-alkynyl)
Buchwald-Hartwig Amine Pd(0) or Pd(II) catalyst, base C-N (aryl-amino)

Stereochemical Aspects of Chemical Transformations

The stereochemical outcomes of reactions involving this compound would primarily be relevant if a chiral center is introduced during a transformation or if the molecule is used as a precursor in the synthesis of a chiral molecule.

Currently, this compound itself is an achiral molecule. If a reaction were to introduce a new stereocenter, for example, through an asymmetric transformation, the stereoselectivity would be influenced by the directing effects of the existing substituents and the nature of the chiral catalyst or reagent used. For instance, in a hypothetical asymmetric reduction of a ketone derived from this molecule, the approach of the reducing agent could be influenced by the steric bulk and electronic properties of the ortho-amino group and the other substituents on the ring.

In the context of using this compound as a building block for more complex chiral molecules, its functional groups would be modified in a sequence of reactions. The stereochemistry would be controlled in subsequent steps of the synthesis. For example, if the carboxylic acid derivative is coupled with a chiral amine, a diastereomeric mixture could be formed, which might be separable. The principles of stereoselective synthesis would apply, where the goal is to control the formation of a specific stereoisomer. slideshare.net However, without specific examples of stereoselective reactions involving this compound, this discussion remains general.

Applications in Medicinal Chemistry and Bioactive Molecule Development

Role as Pharmaceutical Intermediates and Advanced Building Blocks

Methyl 2-amino-4-chloro-5-fluorobenzoate and its parent carboxylic acid, 2-amino-4-chloro-5-fluorobenzoic acid, are recognized as advanced building blocks in the synthesis of complex pharmaceutical agents. google.comgoogle.comacs.org Their utility stems from the reactive amine and carboxylate groups, which can be readily manipulated to build larger, more complex molecular architectures.

In one documented application, this compound is used as a starting material in a synthetic sequence to produce arylcarboxamides. google.com These resulting compounds are designed as inhibitors of the NOX4 enzyme, which is implicated in fibrotic diseases. google.com Similarly, the parent compound, 2-amino-4-chloro-5-fluorobenzoic acid, serves as a crucial intermediate. For instance, it is converted into 2-Amino-4-chloro-5-fluoro-N-methylbenzamide, a key precursor for a series of dihydroquinazolinone analogs developed as potential antimalarial drugs. acs.org The inherent chemical structure of these building blocks is therefore integral to the final biological activity of the target molecules.

Development of Enzyme Inhibitors

The molecular framework derived from this compound is present in several classes of enzyme inhibitors. While detailed mechanistic studies for derivatives originating specifically from this compound are not extensively detailed in public literature, their role in targeting various enzymes is well-documented.

While various derivatives have shown potent enzyme inhibition, specific and detailed mechanistic studies, such as the determination of inhibition modes like mixed or competitive inhibition for compounds directly synthesized from this compound, are not broadly reported. The development of such compounds is often focused on their potency and selectivity as determined by IC₅₀ values against target enzymes.

Derivatives of this compound have been investigated as inhibitors of several important enzyme targets, demonstrating the versatility of this chemical scaffold.

NOX4 (NADPH Oxidase 4): Arylcarboxamides synthesized from this compound have been patented as inhibitors of NOX4, an enzyme linked to the pathology of various fibrotic diseases, including pulmonary fibrosis and diabetic nephropathy. google.com

STEP (Striatal-Enriched protein tyrosine Phosphatase): Quinazoline (B50416) derivatives prepared from 2-amino-4-chloro-5-fluorobenzoic acid have been developed as inhibitors of STEP. google.com This enzyme is a key regulator of synaptic function, and its inhibition is a therapeutic strategy for certain neurological and psychiatric disorders. google.com

PfATP4 (P. falciparum Na+ pump): A series of dihydroquinazolinone analogs, synthesized using 2-amino-4-chloro-5-fluorobenzoic acid as a precursor, have been optimized as potent antimalarials that target the Plasmodium falciparum cation-transporting ATPase, PfATP4. acs.org

Thymidylate Synthase (TS): While direct synthesis from the title compound is not explicitly detailed, many potent thymidylate synthase inhibitors are quinazoline-based structures. nih.gov Given that this compound is a viable precursor for quinazolines, it represents a relevant building block for designing novel antifolate-type TS inhibitors. google.comacs.org

Interactive Table: Enzyme Targets for Derivatives of 2-Amino-4-chloro-5-fluorobenzoic Acid

Enzyme TargetDerived Molecular ClassTherapeutic AreaReference
NOX4ArylcarboxamidesFibrotic Diseases google.com
STEPQuinazolinesNeurological Disorders google.com
PfATP4DihydroquinazolinonesMalaria acs.org
Thymidylate SynthaseQuinazolines (class)Cancer nih.gov

Precursors for Advanced Bioactive Molecules and Pharmacophores

The chemical structure of this compound is ideal for the construction of heterocyclic scaffolds, which are central components (pharmacophores) of many therapeutic agents.

The synthesis of the quinazoline ring system is a prominent application of this chemical intermediate. The anthranilic acid structure provides the necessary atoms for cyclization reactions to form the fused pyrimidine-benzene core. Patents and research articles describe the reaction of 2-amino-4-chloro-5-fluorobenzoic acid with various reagents to construct highly substituted quinazoline and dihydroquinazolinone rings. google.comacs.org For example, 2-amino-4-chloro-5-fluorobenzoic acid has been reacted with α-ketoglutaric acid to form tricyclic dihydroquinazolinone systems as part of a drug discovery program for new antimalarials. acs.org

Antifolates are a class of drugs that interfere with the action of folic acid and are critical in cancer chemotherapy. Many classical and novel antifolates, such as Methotrexate and Pemetrexed, are structurally based on or related to pteridine (B1203161) or similar heterocyclic systems like quinazoline. nih.gov Potent quinazoline-based antifolates have been specifically designed as inhibitors of thymidylate synthase. nih.gov The documented use of this compound and its parent acid to create quinazoline scaffolds confirms its utility as a precursor for creating new generations of antifolate compounds with potentially unique pharmacological profiles due to their specific halogen substitution pattern. google.comacs.org

Design and Synthesis of Herbicidal Compounds

The structural framework of this compound serves as a valuable scaffold in the creation of novel herbicides. Researchers have utilized this compound and its derivatives to synthesize new picolinic acid-based herbicides, a class known for mimicking the plant hormone auxin.

In one study, a series of novel 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acid compounds were designed and synthesized. mdpi.comnih.gov This research was built upon the foundation of existing 6-aryl-2-picolinic acid herbicides, which are recognized for their effectiveness against a broad spectrum of weeds. mdpi.comnih.gov The introduction of a fluorine atom and a substituted pyrazolyl group at specific positions of the picolinic acid core, a process that can start from precursors related to this compound, led to the development of compounds with significant herbicidal activity. mdpi.comnih.gov

The herbicidal efficacy of these newly synthesized compounds was evaluated through various assays, including root growth inhibition of Arabidopsis thaliana and other representative weeds, as well as post-emergence herbicidal activity in a greenhouse setting. mdpi.comnih.gov Notably, many of the synthesized compounds displayed superior inhibitory effects on root growth compared to the commercial herbicide picloram. mdpi.comnih.gov Several compounds even outperformed the newer herbicidal molecule florpyrauxifen (B1531466) in inhibiting the root growth of A. thaliana. mdpi.comnih.gov For instance, at a concentration of 0.5 µmol/L, compound S202 demonstrated a 78.4% inhibition of A. thaliana root growth, a significant increase from the 33.8% inhibition shown by florpyrauxifen. mdpi.comnih.gov

Furthermore, root growth inhibition tests on weed species revealed that a significant number of these compounds, at a concentration of 250 µM, caused over 80% inhibition of Brassica napus (canola) root growth. mdpi.comnih.gov In post-emergence tests, many of the compounds were highly effective against broadleaf weeds, with some achieving 100% inhibition of the growth of Amaranthus retroflexus L (redroot pigweed). mdpi.comnih.gov These findings underscore the potential of using derivatives of this compound as lead structures for the discovery of new synthetic auxin herbicides. mdpi.comnih.gov

Synthesis of Organotin Complexes

This compound and related aminobenzoic acid derivatives are utilized as ligands in the synthesis of organotin complexes. These complexes are of interest due to their diverse structural chemistry and wide range of biological activities, including potential anticancer and antimicrobial properties. orientjchem.orgbsmiab.org

The synthesis of organotin (IV) complexes often involves the reaction of an organotin (IV) halide, oxide, or hydroxide (B78521) with a ligand containing a suitable functional group, such as a carboxylic acid. orientjchem.orgnih.govsysrevpharm.org In the context of aminobenzoic acid derivatives, the amino group and the carboxylate function can both participate in coordination to the tin center, leading to the formation of stable complexes with varied geometries, such as tetrahedral, trigonal bipyramidal, and octahedral. bsmiab.org

For example, organotin (IV) complexes have been synthesized by reacting organotin (IV) chlorides with Schiff base ligands derived from aminobenzoic acids. bsmiab.org The resulting complexes have been characterized using various spectroscopic techniques to elucidate their structure and bonding. researchgate.net The coordination of the ligand to the tin atom is often confirmed by the disappearance of specific bands in the infrared spectra, such as the S-H stretch in the case of sulfur-containing ligands, indicating the involvement of that group in bonding. bsmiab.org

The general synthetic routes to organotin carboxylates can involve condensation reactions between an organotin oxide or hydroxide and the carboxylic acid, with the removal of water to drive the reaction. orientjchem.org Alternatively, protonolytic reactions of organotin (IV) hydrides or reactions with organotin halides can be employed. orientjchem.org The nature of the organic groups attached to the tin atom and the specific structure of the aminobenzoic acid ligand play a crucial role in determining the final structure and properties of the organotin complex. orientjchem.org

Structure-Activity Relationship (SAR) Studies and Rational Molecular Design

The development of new bioactive molecules from this compound and its analogs heavily relies on structure-activity relationship (SAR) studies and rational molecular design. By systematically modifying the chemical structure of a lead compound and evaluating the resulting changes in biological activity, researchers can identify key structural features responsible for its potency and selectivity.

In the context of the herbicidal picolinic acids derived from precursors related to this compound, SAR studies have provided valuable insights. For instance, the introduction of a phenyl-substituted pyrazolyl group at the 6-position of the picolinic acid ring was a key design element that led to enhanced herbicidal activity. mdpi.com The nature and position of substituents on this aryl ring, as well as on the picolinic acid core itself, have a significant impact on the compound's ability to inhibit plant growth. The superior performance of compounds like S202 highlights the importance of specific substitution patterns for maximizing herbicidal efficacy. mdpi.comnih.gov

In Vitro Biological Activity Assessments

Cytotoxicity and Cell Growth Modulation Studies

Derivatives of this compound, particularly the organotin complexes and other heterocyclic compounds synthesized from it, are frequently evaluated for their cytotoxic effects against various cancer cell lines. nih.govnih.govnih.gov These in vitro studies are crucial for identifying potential anticancer drug candidates.

For instance, organotin (IV) complexes of o- and p-hydroxybenzoic acids have been tested for their in vitro cytotoxicity against sarcoma cancer cells. nih.gov The results indicated that the triphenyltin(IV) complexes were generally more active than the dibutyltin(IV) and dimethyltin(IV) derivatives. nih.gov This highlights the significant role of the organic groups attached to the tin atom in modulating the cytotoxic potential. The order of activity for a series of these complexes was found to be influenced by the nature of both the organic substituent and the hydroxybenzoic acid ligand. nih.gov

In another study, a series of 4-aminoquinoline (B48711) derivatives were synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF-7 and MDA-MB-468. nih.gov While not directly derived from this compound, this study illustrates the general approach to evaluating the cytotoxicity of amino-substituted aromatic compounds. The 50% growth inhibition (GI₅₀) values were determined for each compound, with some derivatives showing significant cytotoxicity. nih.gov For example, one compound exhibited a GI₅₀ of 8.73 μM against MDA-MB-468 cells, demonstrating a considerable increase in cytotoxicity compared to the reference drug chloroquine. nih.gov

The following table summarizes the cytotoxicity data for selected 4-aminoquinoline derivatives against two breast cancer cell lines:

Table 1: Cytotoxicity (GI₅₀, µM) of Selected 4-Aminoquinoline Derivatives

Compound MDA-MB-468 MCF-7
Chloroquine 24.36 20.72
Compound 4 11.01 51.57
Compound 5 8.73 >100

Data sourced from a study on 4-aminoquinoline derivatives. nih.gov

Cell Culture Applications and Cellular Environment Modification

While specific studies on the use of this compound for cell culture applications and cellular environment modification are not extensively detailed in the provided context, the biological activities of its derivatives suggest potential applications in this area. Compounds that modulate cell growth and cytotoxicity can be valuable tools in cell biology research. nih.govnih.gov They can be used to study cellular pathways, induce apoptosis, or investigate mechanisms of drug resistance. The ability of certain organotin complexes to interact with cellular components like enzymes and DNA implies that they can alter the cellular environment. bsmiab.orgnih.gov

DNA Interaction and Cleavage Studies

Organotin complexes derived from ligands related to this compound have been investigated for their ability to interact with and cleave DNA. bsmiab.org This is a significant area of research as DNA is a primary target for many anticancer drugs.

Studies have shown that some diorganotin (IV) complexes can bind to DNA through an intercalative mode. bsmiab.org This mode of binding involves the insertion of a part of the molecule, typically a planar aromatic ring, between the base pairs of the DNA double helix. The Stern-Volmer equation has been used to confirm the intercalative binding mechanism for certain organotin (IV) complexes with Schiff base ligands derived from aminobenzoic acids. bsmiab.org The ability of these complexes to interact with DNA suggests their potential as therapeutic agents that can interfere with DNA replication and transcription in cancer cells.

Investigations into Antitumor and Anticancer Potentials

Similar to the research on its antibacterial properties, investigations into the direct antitumor and anticancer potential of this compound are limited. The scientific focus has predominantly been on the biological evaluation of more complex molecules synthesized using this compound as a starting material.

Halogenated compounds play a significant role in the design of potential anticancer agents. Studies on halogenated benzofuran (B130515) derivatives, for example, have demonstrated cytotoxic activity against various cancer cell lines. mdpi.comresearchgate.net These findings underscore the importance of halogen substituents in enhancing anticancer activity. However, such research investigates molecules that are structurally distinct from and significantly more complex than this compound.

The broader strategy of modifying amino groups in pharmacologically active scaffolds to improve antitumor activity is a common practice in medicinal chemistry. For instance, the modification of amino chalcone (B49325) derivatives has been explored to enhance their antiproliferative effects. mdpi.com This further illustrates the role of compounds like this compound as foundational elements for constructing potential therapeutic agents, rather than being end-products with demonstrated anticancer efficacy themselves.

Applications in Other Scientific Fields

Agrochemistry Applications

The strategic incorporation of fluorine atoms into molecules is a well-established method for enhancing the efficacy of active ingredients in the agrochemical industry. nih.gov Fluorinated compounds often exhibit increased metabolic stability and binding affinity to target enzymes. nih.gov Methyl 2-amino-4-chloro-5-fluorobenzoate serves as a valuable building block in the synthesis of more complex molecules designed for agricultural use.

While not an active pesticide itself, its structural motifs are found in various agrochemicals. The presence of the amino, chloro, and fluoro groups on the benzoic acid ester framework makes it a versatile precursor for creating new herbicidal or fungicidal compounds. nih.gov For instance, research has shown that related aminobenzoic acid derivatives are crucial intermediates in the production of potent herbicides. The compound's utility is demonstrated in its role as a starting material for multi-step syntheses, where its functional groups can be selectively modified to build the final, biologically active agrochemical. google.com The cost of using such fluorinated building blocks can be a factor in their widespread use, but their effectiveness often justifies the investment in developing high-performance products. nih.gov

Materials Science, including Polymer Chemistry

In the realm of materials science, the utility of a compound is often dictated by its functional groups, which allow it to be incorporated into larger structures like polymers. This compound possesses two key functional groups—an amine (-NH₂) and a methyl ester (-COOCH₃)—that make it a prime candidate for polymerization reactions. vulcanchem.com

Specifically, these groups are the fundamental components required for polycondensation, a process used to create polyamides and poly(ester amides). upc.edumagtech.com.cn Through hydrolysis of the ester group to a carboxylic acid, the molecule can react with the amine group of another monomer, forming a repeating amide linkage, which is the backbone of nylons and other high-performance polymers. google.comyoutube.com

The inclusion of chlorine and fluorine atoms in the polymer backbone could impart desirable properties to the final material, such as:

Thermal Stability: Halogen-carbon bonds are generally strong, potentially increasing the polymer's resistance to heat degradation.

Flame Retardancy: Chlorinated and fluorinated polymers often exhibit self-extinguishing properties.

Chemical Resistance: The presence of halogens can reduce the polymer's susceptibility to chemical attack.

Modified Solubility and Interfacial Properties: The unique polarity imparted by the C-F and C-Cl bonds can be used to fine-tune the material's surface characteristics.

While direct, large-scale application of this compound in commercial polymers is not widely documented, its structure represents a model monomer for creating specialty polymers where high performance and specific properties are required. vulcanchem.comupc.edu

Analytical Chemistry Methodologies, including Chromatographic Techniques

The accurate analysis of this compound is essential for quality control during its synthesis and subsequent use as an intermediate. Chromatographic techniques are the primary methods employed for its separation and quantification. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a widely used technique for analyzing non-volatile compounds like this one. A typical setup involves a reversed-phase column (such as a C8 or C18) where the compound is separated from impurities based on its hydrophobicity. scirp.org The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile, often with an acid additive to ensure the amine group is protonated for better peak shape. sielc.com Detection is commonly achieved using a UV detector, as the aromatic ring absorbs light in the UV spectrum. sielc.com

Gas Chromatography (GC) is another powerful technique suitable for the analysis of this compound, given its volatility can be sufficient for this method. mdpi.com When coupled with a mass spectrometer (GC-MS), it provides not only quantitative data but also definitive structural identification based on the molecule's mass fragmentation pattern. epa.gov For halogen- and nitrogen-containing compounds, specific detectors like a nitrogen-phosphorus detector (NPD) can be used to enhance sensitivity and selectivity. epa.gov

In synthetic chemistry research, Liquid Chromatography-Mass Spectrometry (LC-MS) is frequently used to monitor reaction progress and confirm the identity of products derived from this compound. google.comnih.gov For instance, a patent details the use of an LC-MS system to verify the structure of a downstream product. google.com

Interactive Table: Common Analytical Techniques

TechniqueColumn/Stationary PhaseMobile Phase/Carrier GasDetectorPurpose
HPLC Reversed-Phase (e.g., C18, C8)Acetonitrile/Water with acid (e.g., H₂SO₄) sielc.comUV sielc.comPurity assessment, quantification, stability studies nih.gov
GC Capillary column (e.g., DB-5)Helium, NitrogenFID, NPD, MS epa.govPurity analysis, identification of volatile impurities
LC-MS Reversed-Phase (e.g., C18)Acetonitrile/Water with bufferMass SpectrometerReaction monitoring, structural confirmation google.comnih.gov
NMR -Deuterated solvent (e.g., CDCl₃, DMSO-d₆) nih.gov-Structural elucidation, confirmation of synthesis

Future Research Directions and Translational Potential

Exploration of Novel Derivatization Pathways for Enhanced Activity

The core structure of Methyl 2-amino-4-chloro-5-fluorobenzoate offers multiple reactive sites, primarily the amino and ester groups, for chemical modification to generate novel derivatives with enhanced biological activity. A primary focus of future research will be the development of innovative synthetic routes to expand the chemical space of quinazoline-based compounds.

The classical approach to synthesizing 4-quinazolinones from anthranilic acid derivatives often involves cyclization reactions. scielo.br Future pathways will likely explore more efficient and versatile methods. For instance, the use of microwave-assisted synthesis has already been shown to accelerate the production of new quinazoline (B50416) derivatives containing α-aminophosphonates. nih.gov Further research into catalytic systems, such as copper-catalyzed one-pot syntheses, could provide streamlined access to complex quinazoline derivatives. nih.govmdpi.com

Derivatization at the N-1 and C-2 positions of the quinazoline ring system, formed from the cyclization of this compound, is a key strategy for modulating pharmacological activity. Structure-activity relationship studies have indicated that substitutions at positions 2 and 3 of the quinazolinone ring are crucial for their antimicrobial and cytotoxic effects. nih.gov The introduction of various heterocyclic moieties, such as benzimidazoles, triazoles, and thiazolidinones, has been shown to yield compounds with significant antifungal and antibacterial properties. nih.gov

Future derivatization strategies will likely focus on:

Introduction of Diverse Substituents: Synthesizing libraries of compounds with a wide variety of substituents at different positions of the quinazoline nucleus to fine-tune their biological activity. This includes the exploration of different alkyl and aryl groups, as well as the incorporation of additional halogen atoms, which have been shown to enhance antimicrobial activity. nih.gov

Development of Fused Heterocyclic Systems: Creating polycyclic structures by fusing other heterocyclic rings onto the quinazoline framework. For example, the synthesis of tricyclic quinazolinone derivatives has yielded compounds with potent bacteriostatic activity. nih.gov

Bioisosteric Replacement: Employing the principle of bioisosteric replacement to modify the physicochemical properties of the derivatives, potentially leading to improved pharmacokinetic profiles and reduced side effects. nih.gov

Derivative Type Synthetic Approach Potential Biological Activity
2-Thioxoquinazolin-4-onesTreatment with isothiocyanatesAnticancer nih.gov
Fused Pyrazolo- or Pyridazino-quinazolinonesCyclization of substituted anthranilic acidsAntibacterial nih.gov
4-Anilino-quinazolinesFunctionalization of 4-quinazolinone intermediatesKinase inhibition (Anticancer) scielo.br
Quinazoline-benzimidazole hybridsCyclization with aldehydesAntimicrobial scielo.br

Advanced Computational Modeling for Predictive Design and Optimization

The integration of advanced computational tools is set to revolutionize the design and optimization of novel drug candidates derived from this compound. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are invaluable for predicting the biological activity of new compounds and understanding their mechanism of action at a molecular level. nih.govnih.gov

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR models have been successfully developed to predict their anticancer activity against various cell lines. nih.govnih.gov These models can identify key molecular descriptors, such as constitutional, functional, and charge-based parameters, that are critical for activity. nih.gov By leveraging these predictive models, researchers can prioritize the synthesis of compounds with the highest likelihood of success, thereby saving time and resources.

Molecular docking simulations provide insights into the binding interactions between a ligand (the drug candidate) and its biological target, such as an enzyme or receptor. nih.gov For instance, docking studies have been instrumental in understanding how quinazoline derivatives bind to the active site of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. nih.gov These studies can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity and selectivity. nih.gov

Future applications of computational modeling in this area will include:

Virtual Screening: High-throughput virtual screening of large compound libraries derived from this compound against various biological targets.

De Novo Design: The use of computational algorithms to design novel molecular structures with desired pharmacological properties from scratch.

ADMET Prediction: In silico prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives to identify candidates with favorable drug-like profiles early in the discovery process. nih.gov

Computational Technique Application in Drug Design Example from Quinazoline Research
2D-QSARPredicting anticancer potential of new analogs. nih.govDevelopment of models to predict inhibitory activity against human lung cancer cell lines. nih.gov
Molecular DockingUnderstanding binding modes and interactions with biological targets. nih.govElucidating the orientation of quinazolinone derivatives in the active site of EGFR. nih.gov
Molecular Dynamics SimulationsAssessing the stability of ligand-protein complexes over time. nih.govConfirming the stability of binding interactions of synthesized compounds with their target.

Development of Highly Selective Biological Agents

A major goal in modern drug discovery is the development of agents that act on specific biological targets, thereby maximizing therapeutic efficacy while minimizing off-target side effects. The quinazoline scaffold, accessible from this compound, has proven to be a fertile ground for the discovery of highly selective inhibitors of various enzymes, particularly protein kinases.

The success of gefitinib (B1684475) and erlotinib, both quinazoline-based EGFR inhibitors, has spurred extensive research into similar compounds for cancer treatment. researchgate.netnih.govnih.gov Future research will continue to focus on identifying novel quinazoline derivatives with high selectivity for different kinase targets implicated in cancer and other diseases. This includes targeting mutant forms of kinases that arise in drug-resistant tumors.

Another promising area is the development of selective inhibitors of other enzyme families, such as poly(ADP-ribose) polymerase (PARP). PARP inhibitors have emerged as a new class of anticancer agents, and recent studies have described the discovery of potent and selective PARP-1/2 inhibitors based on a quinazoline-2,4(1H,3H)-dione scaffold. acs.org

The development of highly selective agents will be driven by:

Structure-Based Drug Design: Utilizing the three-dimensional structures of target proteins to design molecules that fit precisely into the active site, thereby enhancing selectivity.

Kinome Profiling: Screening new derivatives against a broad panel of kinases to assess their selectivity profile early in the development process.

Mechanism of Action Studies: In-depth biological studies to confirm the molecular mechanism by which the compounds exert their effects and to ensure they are acting on the intended target.

Biological Target Therapeutic Area Example of Quinazoline-based Inhibitor
Epidermal Growth Factor Receptor (EGFR)CancerGefitinib, Erlotinib nih.govnih.gov
Poly(ADP-ribose) polymerase (PARP)CancerQuinazoline-2,4(1H,3H)-dione derivatives acs.org
Alpha 1-adrenoceptorsHypertension, Benign Prostatic HyperplasiaPrazosin, Doxazosin bohrium.comresearchgate.net
Melanin-concentrating hormone receptor 1 (MCHR1)ObesityATC0065, ATC0175 nih.gov

Considerations for Sustainable Synthesis and Industrial Scale-Up

As promising drug candidates emerge from research, the development of sustainable and scalable synthetic routes becomes a critical consideration. Traditional chemical syntheses often rely on harsh reagents, toxic solvents, and multi-step processes that are not environmentally friendly or economically viable on an industrial scale. mdpi.com

Future research in this domain will focus on the principles of green chemistry to develop more efficient and sustainable methods for the synthesis of quinazoline derivatives from this compound. This includes:

Catalytic Methods: The use of non-toxic and recyclable catalysts, such as molecular iodine or iron, to promote chemical transformations under milder conditions. organic-chemistry.org

Alternative Reaction Media: Exploring the use of greener solvents, such as water or ionic liquids, or even solvent-free reaction conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

Biocatalysis and Biosynthesis: Investigating the use of enzymes or whole-cell systems to carry out specific synthetic steps. The biosynthesis of aminobenzoic acid and its derivatives from renewable feedstocks like glucose is an area of growing interest and could offer a sustainable alternative to petroleum-based starting materials in the long term. mdpi.com

Q & A

Q. What are the established laboratory synthesis routes for Methyl 2-amino-4-chloro-5-fluorobenzoate, and how are purity and yield optimized?

  • Methodological Answer: The compound is typically synthesized via esterification of 2-amino-4-chloro-5-fluorobenzoic acid using methanol under acidic catalysis (e.g., H₂SO₄). Reaction conditions involve refluxing at 60–80°C for 6–12 hours. Purification is achieved through recrystallization from ethanol or column chromatography using silica gel and ethyl acetate/hexane eluents. Yield optimization requires strict control of reaction stoichiometry (1:5 molar ratio of acid to methanol) and removal of water via molecular sieves. Purity (>98%) is confirmed by HPLC and melting point analysis .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Identifies substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm, ester methyl at δ 3.9 ppm).
  • IR Spectroscopy : Confirms ester carbonyl (C=O stretch at ~1700 cm⁻¹) and amino groups (N-H stretch at ~3400 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 203.6 (C₈H₇ClFNO₂) with fragmentation patterns confirming chloro and fluoro substituents .

Q. How do the physicochemical properties of this compound influence its solubility and reactivity?

  • Methodological Answer: The ester group enhances lipid solubility (logP ~2.1), making it suitable for organic-phase reactions. The electron-withdrawing chloro and fluoro substituents activate the aromatic ring for electrophilic substitution at the para position. Solubility in polar solvents (e.g., DMSO, acetone) is moderate (5–10 mg/mL at 25°C), requiring sonication for dissolution .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions at the chloro position?

  • Methodological Answer: The chloro group at position 4 undergoes nucleophilic substitution (e.g., with amines or alkoxides) due to its activation by the electron-withdrawing fluoro group at position 5. Density Functional Theory (DFT) studies suggest a transition state stabilized by resonance with the adjacent amino group. Comparative kinetic studies with mono-halogenated analogs (e.g., Methyl 2-amino-4-chlorobenzoate) show 2–3× faster substitution rates in the difluorinated derivative .

Q. How does the substitution pattern affect its bioactivity in enzyme inhibition studies?

  • Methodological Answer: In vitro assays with cytochrome P450 enzymes reveal that the fluoro group enhances binding affinity (Ki = 1.2 µM) by forming hydrogen bonds with active-site residues. The chloro group contributes to hydrophobic interactions. Structure-activity relationship (SAR) studies on analogs show that replacing the fluoro with a methoxy group reduces inhibition potency by 70%, highlighting the critical role of halogen electronegativity .

Q. What strategies resolve contradictions in reported reaction yields for cross-coupling reactions involving this compound?

  • Methodological Answer: Discrepancies in Suzuki-Miyaura coupling yields (40–85%) arise from catalyst choice (Pd(PPh₃)₄ vs. PdCl₂(dppf)) and base sensitivity (K₂CO₃ vs. Cs₂CO₃). Systematic optimization involves:
  • Pre-drying solvents (THF, toluene) over molecular sieves.
  • Using aryl boronic esters instead of acids to minimize protodehalogenation.
  • Monitoring reaction progress via TLC at 30-minute intervals .

Q. How does the compound’s reactivity compare to its de-esterified analog (2-amino-4-chloro-5-fluorobenzoic acid) in metal-catalyzed reactions?

  • Methodological Answer: The ester group in this compound reduces carboxylate coordination to metal catalysts (e.g., CuI in Ullmann coupling), leading to slower reaction kinetics compared to the free acid. However, the ester’s solubility in non-polar solvents enables homogeneous reaction conditions, improving reproducibility. Turnover numbers (TON) for the ester are 15–20% lower but with higher functional group tolerance .

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Feasible Synthetic Routes

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Methyl 2-amino-4-chloro-5-fluorobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.